4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride
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Overview
Description
“4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride” is a chemical compound with the molecular formula C7H18Cl2N2O2 . It is also known by its English name "Butanoic acid, 4-[(2-aminoethyl)methylamino]-" .
Molecular Structure Analysis
The molecular structure of “4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride” is based on its molecular formula C7H18Cl2N2O2 . Unfortunately, the specific structural details or 3D model of the molecule are not provided in the search results.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 279.4±20.0 °C and a predicted density of 1.070±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 4.40±0.10 .Scientific Research Applications
Molecular Docking and Structural Studies
Molecular Docking, Vibrational, Structural, Electronic, and Optical Studies
Research conducted by Vanasundari et al. (2018) on butanoic acid derivatives revealed their significance in molecular docking and structural studies. The study utilized spectroscopic methods and theoretical calculations to analyze the stability, reactivity, and nonlinear optical materials potential of these compounds. It also explored their biological activities through Auto-dock studies, suggesting their inhibition capabilities against Placenta growth factor (PIGF-1) (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Antimicrobial Activity
Synthesis and Antimicrobial Activity
Mickevičienė et al. (2015) explored the antimicrobial properties of N-Substituted-β-amino Acid Derivatives containing different moieties. Several synthesized compounds showed significant antimicrobial activity against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).
Material Science Applications
Reversible Blocking of Amino Groups
Dixon and Perham (1968) demonstrated the use of maleic anhydride for reversible blocking of amino groups, a technique valuable in material science for modifying the reactivity of compounds. This research could provide a foundation for the manipulation of similar butanoic acid derivatives in various scientific applications (Dixon & Perham, 1968).
Mechanism of Action
Target of Action
The primary targets of 4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
The exact mode of action of 4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride is not yet fully understood. It is believed to interact with its targets in a specific manner, leading to changes in cellular processes. The specifics of these interactions and the resulting changes are still under investigation .
Biochemical Pathways
As research progresses, it is expected that the compound’s effects on various biochemical pathways will be identified and characterized .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, and studies are ongoing to determine these characteristics .
Result of Action
The molecular and cellular effects of 4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride’s action are currently under investigation. As research progresses, it is expected that these effects will be identified and characterized .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action .
properties
IUPAC Name |
4-[2-aminoethyl(methyl)amino]butanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.2ClH/c1-9(6-4-8)5-2-3-7(10)11;;/h2-6,8H2,1H3,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSKDZNYMJLJKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride |
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